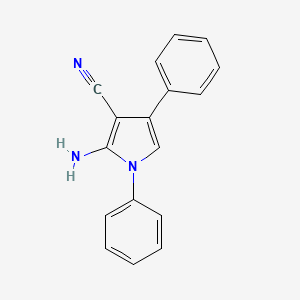
1H-Pyrrole-3-carbonitrile, 2-amino-1,4-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-3-carbonitrile, 2-amino-1,4-diphenyl- is a heterocyclic compound with significant interest in the fields of medicinal and synthetic chemistry. This compound features a pyrrole ring substituted with amino and diphenyl groups, making it a versatile scaffold for various chemical reactions and applications.
Preparation Methods
The synthesis of 1H-Pyrrole-3-carbonitrile, 2-amino-1,4-diphenyl- typically involves multicomponent reactions. One common method includes the reaction of substituted benzaldehydes, malononitrile, and phenyl hydrazine under specific conditions. The reaction is often catalyzed by recyclable catalysts such as alumina-silica-supported manganese dioxide in water, yielding high purity products .
Chemical Reactions Analysis
1H-Pyrrole-3-carbonitrile, 2-amino-1,4-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Scientific Research Applications
1H-Pyrrole-3-carbonitrile, 2-amino-1,4-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1H-Pyrrole-3-carbonitrile, 2-amino-1,4-diphenyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit fibroblast growth factor receptors, leading to the suppression of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
1H-Pyrrole-3-carbonitrile, 2-amino-1,4-diphenyl- can be compared with other similar compounds such as:
2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds share similar structural motifs and biological activities.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Pyrrolopyrazine derivatives: These compounds have similar synthetic routes and applications in medicinal chemistry.
1H-Pyrrole-3-carbonitrile, 2-amino-1,4-diphenyl- stands out due to its unique combination of functional groups, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61404-70-4 |
|---|---|
Molecular Formula |
C17H13N3 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
2-amino-1,4-diphenylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C17H13N3/c18-11-15-16(13-7-3-1-4-8-13)12-20(17(15)19)14-9-5-2-6-10-14/h1-10,12H,19H2 |
InChI Key |
CJNPJKYCHRKYHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C(=C2C#N)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


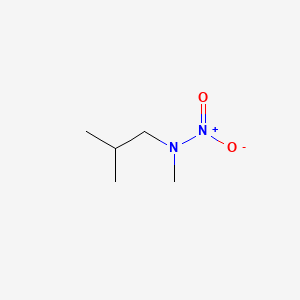

![5-Bromo-2-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13936684.png)
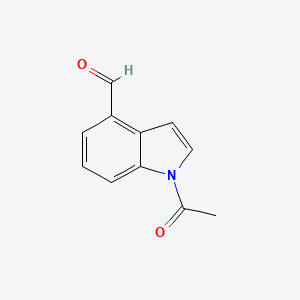
![6-Acetyl-8-cyclopentyl-5-methyl-2-(4-piperazin-1-yl-phenylamino)-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13936698.png)
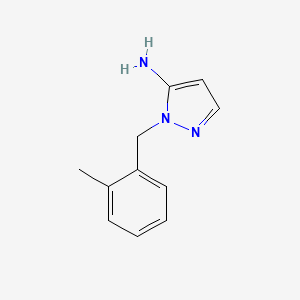
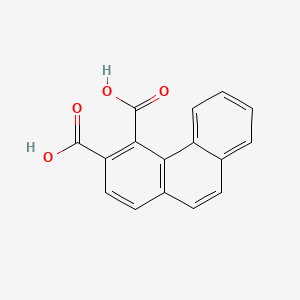
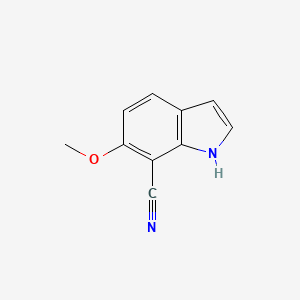
![4-(6-Isopropenyl-4-methyl-5-nitro-pyridin-2-yl)-[1,4]oxazepane](/img/structure/B13936726.png)
![Ethyl 5-amino-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13936740.png)

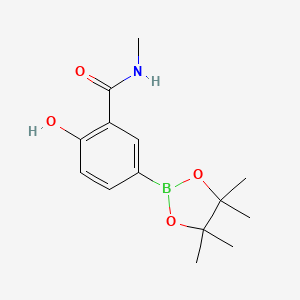
![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-1,3-dioxolane](/img/structure/B13936753.png)
![5-(3-Methoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13936754.png)
